molecular formula C21H14ClF2N3S B2821920 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine CAS No. 688356-05-0

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine

Cat. No.: B2821920
CAS No.: 688356-05-0
M. Wt: 413.87
InChI Key: RVXAYZYTJLQYJX-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline ring, which is a type of heterocyclic compound . Quinazolines have been found to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline ring system is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a nitrogen-containing pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline ring might contribute to its stability and reactivity. The chloro, fluoro, and amino groups could also influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Resolution of Quinazolinone Atropisomeric Phosphine Ligands: Exploring the synthesis of quinazolinone derivatives like 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone, showcasing the chemical processes involved in creating quinazolinone-based compounds (Dai, Wong, & Virgil, 1998).
  • New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines: Discusses the synthesis of new 4-anilinoquinazolines, including fluorine-containing derivatives, indicating the diverse structural possibilities within quinazoline chemistry (Nosova, Permyakova, Lipunova, & Charushin, 2021).

Biological Applications

  • Quinazolin-4-one alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Antagonists: Examines quinazolin-4-ones as AMPA receptor inhibitors, highlighting the biological applications of quinazoline derivatives in neurochemistry (Chenard et al., 2001).
  • Synthesis, Docking, and Cytotoxic Activities of Novel 2-Aryl-4-(arylamino)quinazolines: Investigates the cytotoxic activities of quinazoline derivatives against various cancer cell lines, underscoring the potential therapeutic applications of such compounds (Rahmannejadi, Khabnadideh, & Yavari, 2018).

Potential Drug Development

  • Farnesyl Protein Transferase Inhibitor ZARNESTRA R115777: Describes a quinazoline derivative as an inhibitor of farnesyl protein transferase with antitumor effects, demonstrating the drug development potential of quinazoline compounds (Venet, End, & Angibaud, 2003).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity of Newly Synthesized Methylsulfanyl‐triazoloquinazoline Derivatives: Studies the antimicrobial properties of quinazoline derivatives, highlighting their potential in combating bacterial and fungal infections (Al-Salahi et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Similar compounds have been found to influence various biological activities . The exact pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Similar compounds have been found to exhibit various biological activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. Given the broad range of activities exhibited by quinazoline derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3S/c22-14-7-5-13(6-8-14)12-28-21-26-19-4-2-1-3-16(19)20(27-21)25-15-9-10-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXAYZYTJLQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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